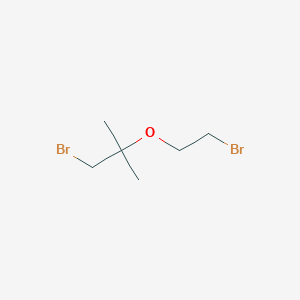
1-Bromo-2-(2-bromoethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H12Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ether linkage in its structure
Preparation Methods
The synthesis of 1-Bromo-2-(2-bromoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosphorus tribromide (PBr3) in the presence of a solvent such as diethyl ether. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine.
Synthetic Route:
Starting Material: 2-methylpropane-1,3-diol
Reagent: Phosphorus tribromide (PBr3)
Solvent: Diethyl ether
Reaction Conditions: The reaction is carried out at room temperature, followed by heating to 90°C for 1 hour.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
1-Bromo-2-(2-bromoethoxy)-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). This reaction typically occurs under basic conditions.
Elimination Reactions: Under the influence of strong bases, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, room temperature.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Carbonyl compounds.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)-2-methylpropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ether linkage can undergo oxidation, leading to the formation of carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-Bromo-2-(2-bromoethoxy)-2-methylpropane can be compared with other brominated ethers and similar compounds:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but contains a methoxy group instead of a second bromine atom. It is used in the synthesis of pigments and dyes.
2-Bromoethyl methyl ether: This compound has a simpler structure with a single bromine atom and is used as an alkylating agent in organic synthesis.
Bis(2-bromoethyl) ether: This compound contains two bromine atoms and two ether linkages, making it useful in the synthesis of polymers and as a cross-linking agent.
Uniqueness: this compound is unique due to the presence of two bromine atoms and an ether linkage, which imparts specific reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
52250-77-8 |
|---|---|
Molecular Formula |
C6H12Br2O |
Molecular Weight |
259.97 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H12Br2O/c1-6(2,5-8)9-4-3-7/h3-5H2,1-2H3 |
InChI Key |
DJGHEAIGCPNLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















